molecular formula C20H26O5 B034215 3-Oxomarrubiin CAS No. 19898-90-9

3-Oxomarrubiin

Cat. No.: B034215
CAS No.: 19898-90-9
M. Wt: 346.4 g/mol
InChI Key: NMTGXAKMAWZRIF-YCXIAQJUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Peregrinin can be synthesized through the hydrogenation of its precursor compound in ethyl acetate over palladium . This process yields a tetrahydro derivative of peregrinin, which is more stable and easier to study .

Industrial Production Methods

There is limited information available on the industrial production methods of peregrinin. the extraction of peregrinin from Marrubium peregrinum L. involves exhaustive extraction with petroleum ether, followed by chromatographic separation .

Scientific Research Applications

Properties

CAS No.

19898-90-9

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,4R,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,5-dione

InChI

InChI=1S/C20H26O5/c1-12-10-14-16-18(2,7-5-15(21)19(16,3)17(22)25-14)20(12,23)8-4-13-6-9-24-11-13/h6,9,11-12,14,16,23H,4-5,7-8,10H2,1-3H3/t12-,14-,16-,18+,19+,20-/m1/s1

InChI Key

NMTGXAKMAWZRIF-YCXIAQJUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]3[C@@]([C@]1(CCC4=COC=C4)O)(CCC(=O)[C@@]3(C(=O)O2)C)C

SMILES

CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C

Canonical SMILES

CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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